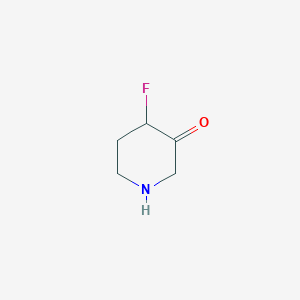

3-Piperidinone, 4-fluoro-

Description

Significance of Fluorine Substitution in Nitrogen Heterocycles

The introduction of fluorine into nitrogen-containing heterocyclic compounds is a widely used strategy in medicinal chemistry. chemicalbook.comgoogle.com Fluorine, being the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties. chemicalbook.com Its substitution can influence the basicity (pKa) of nearby nitrogen atoms, which is critical for receptor binding and pharmacokinetic profiles. For instance, incorporating fluorine has been used to modulate the pKa of a piperidine (B6355638) nitrogen to disrupt binding to the hERG potassium ion channel, a key factor in reducing cardiovascular toxicity. scientificupdate.com

Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. chemicalbook.com Fluorine substitution can also affect the conformation of the heterocyclic ring and its ability to participate in hydrogen bonding, potentially improving binding affinity to biological targets. chemicalbook.compatsnap.com While fluorine can act as a hydrogen bond acceptor, its replacement of a hydroxyl group eliminates hydrogen bond donor capabilities, providing a valuable probe for studying ligand-receptor interactions. chemicalbook.com

Role of Piperidinone Scaffolds in Advanced Organic Synthesis

The piperidine ring is a ubiquitous structural motif found in numerous natural products and is a cornerstone in pharmaceutical research. wikipedia.orgnih.govwikipedia.org Consequently, piperidinone scaffolds, which are piperidine rings containing a ketone functional group, serve as versatile synthetic intermediates. googleapis.comchemrevlett.comsigmaaldrich.com They provide a robust framework that can be readily functionalized to create a diverse array of more complex molecules. nih.gov

Classic reactions like the Petrenko-Kritschenko piperidone synthesis and modern variations allow for the construction of the core piperidone ring from simpler acyclic precursors. mdpi.comdtic.mil The ketone and the secondary amine functionalities within the piperidinone structure offer two reactive sites for modification. The ketone can be transformed into alcohols, amines, or alkenes, while the nitrogen can be acylated, alkylated, or used in coupling reactions. This synthetic flexibility makes piperidinones, including their fluorinated derivatives, highly valuable building blocks for constructing libraries of compounds for drug discovery and for synthesizing complex target molecules like alkaloids. googleapis.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c6-4-1-2-7-3-5(4)8/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOGBXCGNJMZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=O)C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Piperidinone, 4 Fluoro

Functional Group Transformations on the Piperidinone Core

The piperidinone core, featuring a ketone adjacent to a fluorine atom, presents unique reactivity patterns. The electron-withdrawing nature of both the carbonyl group and the fluorine atom significantly influences the reactivity of the molecule.

Oxidation and Reduction Reactions

The ketone functionality of the piperidinone ring is susceptible to both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The oxidation of substituted 4-piperidones has been investigated using reagents like pyridinium (B92312) fluorochromate (PFC). niscpr.res.in Studies on similar 2,6-diphenylpiperidin-4-ones have shown that oxidation primarily yields 3-hydroxy-substituted piperidin-4-ones and can even lead to ring-opening products like substituted pyrrolidine-3-carboxylic acids. niscpr.res.in The reaction proceeds via a mechanism involving the cleavage of the α-C-H bond in the rate-determining step. niscpr.res.in

Reduction: The carbonyl group of α-fluoroketones can be reduced to the corresponding alcohol. For instance, reduction of various α-halogenated ketones using sodium borohydride (B1222165) has been studied. Interestingly, α-fluoro ketones exhibit slightly lower reactivity compared to their α-chloro and α-bromo counterparts. nih.govnih.gov This reduced reactivity is attributed to the conformational effects of the fluorine atom, which disfavors the ideal orbital overlap for nucleophilic attack on the carbonyl group. nih.govnih.gov

Table 1: Reduction of α-Halogenated Ketones

| Reactant | Reducing Agent | Product | Key Finding | Reference |

|---|---|---|---|---|

| α-Fluoro Ketone | Sodium Borohydride | α-Fluoro Alcohol | Slightly lower reactivity than other α-haloketones. | nih.govnih.gov |

| N-acyl-2,3-dihydro-4-pyridones | Zinc/Acetic Acid | 4-Piperidones | Mild and inexpensive reduction method. |

Nucleophilic and Electrophilic Substitution Reactions

The piperidinone core can undergo both nucleophilic and electrophilic substitution reactions, primarily at the carbons adjacent to the carbonyl group.

Nucleophilic Substitution: The presence of the carbonyl group activates the α-halogen, making α-halogenated ketones highly reactive towards SN2 nucleophilic displacement. nih.gov While specific studies on 4-fluoro-3-piperidinone are limited, the general principle suggests that the fluorine atom could be displaced by strong nucleophiles under suitable conditions. However, the carbon-fluorine bond is the strongest single bond in organic chemistry, making this a challenging transformation. wikipedia.org

Electrophilic Substitution: The α-carbons of the piperidinone ring can undergo electrophilic substitution reactions, typically via an enol or enolate intermediate. For example, the electrophilic fluorination of piperidone-derived enol equivalents has been reported as a method to synthesize 3-fluoropiperidines. nih.gov This highlights the potential for introducing other electrophiles at the C4 position.

Modifications at the Nitrogen Atom, e.g., N-Protection and Deprotection

The secondary amine in the piperidine (B6355638) ring is a key site for derivatization and requires protection during many synthetic transformations.

N-Protection: Common protecting groups for the piperidine nitrogen include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions (e.g., trifluoroacetic acid) or using Lewis acids like zinc bromide. researchgate.net The Fmoc group, often used in peptide synthesis, is introduced with reagents like Fmoc-Cl or Fmoc-OSu and is cleaved under basic conditions, commonly with piperidine in DMF. ub.edu

N-Deprotection: The removal of these protecting groups is crucial for further functionalization. As mentioned, Boc is acid-labile, while Fmoc is base-labile. researchgate.netub.edu The choice of protecting group and deprotection strategy is critical to ensure orthogonality with other functional groups in the molecule. For instance, thermolytic deprotection of N-Boc compounds can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), with the process being accelerated by microwave irradiation. researchgate.net

N-Alkylation: The nitrogen can also be directly alkylated. For example, N-methylation can be achieved using methyl iodide in the presence of a base like sodium hydride. researchgate.net

Table 2: Common N-Protection and Deprotection Strategies for Piperidines

| Protecting Group | Reagent for Protection | Reagent for Deprotection | Reference |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) or ZnBr₂ | researchgate.net |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF | ub.edu |

Derivatization for Enhanced Functionality, e.g., with Photochromic Groups

The 3-piperidinone, 4-fluoro- (B1141089) scaffold can be derivatized to introduce new functionalities. While no specific examples of derivatization with photochromic groups were found in the reviewed literature, the piperidone core is a common template for creating compounds with a wide range of biological activities. For instance, derivatives of 4-piperidone (B1582916) have been synthesized to act as antitumor agents, with modifications often involving the introduction of aryl or heterocyclic moieties at various positions on the piperidine ring. nih.govnih.gov

Reactivity of the Fluorine Substituent

The fluorine atom at the C4 position significantly influences the molecule's properties and reactivity.

The carbon-fluorine (C-F) bond is exceptionally strong, with a bond dissociation energy of up to 130 kcal/mol, making it the strongest single bond to carbon. wikipedia.org This inherent strength renders the fluorine atom relatively unreactive and resistant to cleavage.

However, under specific conditions, the C-F bond can be activated. Transition-metal-free methods involving silyl (B83357) radicals generated from silylboronates have been developed for the selective activation and functionalization of C-F bonds. springernature.com These methods can tolerate a variety of other functional groups. springernature.com

The high electronegativity of fluorine also has a profound electronic effect on the rest of the molecule. For example, the introduction of a fluorine atom at the 3-position of a piperidine ring can modulate the basicity (pKa) of the nitrogen atom, a strategy often employed in drug discovery to improve pharmacological properties and reduce off-target effects. nih.gov In some instances, hydrodefluorination can occur as an undesired side reaction during catalytic hydrogenation processes. scientificupdate.com

Computational and Theoretical Investigations of 3 Piperidinone, 4 Fluoro Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the intricacies of molecular systems at the atomic level. These methods allow for the detailed exploration of geometric and electronic properties, offering insights that are often complementary to experimental data.

Density Functional Theory (DFT) Studies

DFT has become a standard tool for the computational analysis of organic molecules, balancing accuracy with computational cost. Functionals such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p), are commonly employed to predict the properties of fluorinated heterocyclic systems with a high degree of reliability. nih.govnih.govacs.org

The geometry of 3-Piperidinone, 4-fluoro- (B1141089) is characterized by a six-membered piperidinone ring. Theoretical studies on similar fluorinated piperidines indicate that the ring typically adopts a chair conformation to minimize steric strain. d-nb.info The presence of the fluorine atom at the C4 position and the carbonyl group at the C3 position introduces interesting conformational possibilities.

Computational studies on related fluorinated piperidines have shown that the preference for the fluorine atom to occupy an axial or equatorial position is governed by a delicate interplay of steric and electronic effects, including hyperconjugation and electrostatic interactions. nih.govd-nb.info For instance, the gauche effect, which can favor the axial conformation of the fluorine atom, is a well-documented phenomenon in fluorinated alkanes and can be influential in heterocyclic systems as well. researchgate.net

The optimization of the molecular structure of 3-Piperidinone, 4-fluoro- using DFT would reveal the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation. Based on studies of analogous compounds, one can anticipate the C-F bond length to be in the typical range for organofluorine compounds. The presence of the electron-withdrawing fluorine atom and carbonyl group is expected to influence the geometry of the piperidine (B6355638) ring, potentially leading to a slight flattening of the chair conformation in their vicinity.

Table 1: Representative Optimized Geometric Parameters for a 4-Fluoropiperidine Ring (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.39 - 1.42 | ||

| C-C (avg) | 1.52 - 1.54 | ||

| C-N (avg) | 1.46 - 1.48 | ||

| C-C-O | 120 - 122 | ||

| C-C-F | 108 - 110 | ||

| C-N-C | 110 - 112 | ||

| Ring Puckering | 50 - 55 |

Note: These values are representative and based on computational studies of similar fluorinated piperidine systems. Actual values for 3-Piperidinone, 4-fluoro- would require specific calculations.

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. nih.govresearchgate.net

For 3-Piperidinone, 4-fluoro-, the HOMO is expected to be localized primarily on the nitrogen atom and the adjacent carbons, reflecting the lone pair of electrons on the nitrogen. The LUMO is likely to be centered around the carbonyl group, which acts as an electron-accepting region. The introduction of the highly electronegative fluorine atom is anticipated to lower the energies of both the HOMO and LUMO, with a potential to modulate the HOMO-LUMO gap. nih.gov

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Theoretical)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap | 6.0 to 8.0 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 0.5 to -0.5 |

Note: These values are illustrative and derived from general trends observed in computational studies of related organic molecules.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For 3-Piperidinone, 4-fluoro-, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The nitrogen atom's lone pair would also contribute to a region of negative potential. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, would exhibit positive potential. The fluorine atom, despite its high electronegativity, can have a complex influence on the MEP due to its lone pairs and the polarization of the C-F bond.

Analysis of Noncovalent Interactions

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure and intermolecular recognition properties of molecules. In the context of 3-Piperidinone, 4-fluoro-, both intramolecular and intermolecular NCIs are of interest. Intramolecularly, interactions such as hydrogen bonds (if a suitable donor is present) and steric repulsions influence the conformational stability.

Intermolecularly, NCIs govern how molecules of 3-Piperidinone, 4-fluoro- would interact with each other in the solid state or with a biological target. The analysis of these interactions, often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or the NCI plot, can reveal the presence of hydrogen bonds, halogen bonds, and van der Waals contacts. The fluorine atom in 3-Piperidinone, 4-fluoro- can participate in hydrogen bonding as an acceptor and potentially in weaker halogen bonding interactions.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can provide insights into the conformational flexibility of 3-Piperidinone, 4-fluoro- in different environments, such as in solution. researchgate.net

By simulating the movement of atoms over a period of time, MD can explore the conformational landscape of the molecule, revealing the relative populations of different conformers and the energy barriers between them. For 3-Piperidinone, 4-fluoro-, an MD simulation could elucidate how the piperidinone ring flexes and how the fluorine atom's position fluctuates between axial and equatorial orientations under thermal motion. Such studies are particularly valuable for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key aspect in drug design. nih.gov

Ligand-Target Binding Mode Predictions (In Silico)

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of how a ligand, such as 4-fluoro-3-piperidinone, might interact with a biological target. These computational techniques can elucidate potential binding modes and affinities, thereby prioritizing compounds for synthesis and biological evaluation.

Docking studies on analogous piperidine-based compounds have revealed key interaction patterns with various receptors. For instance, computational analyses of piperidine and piperazine (B1678402) derivatives targeting sigma receptors have highlighted the critical role of specific substitutions and their spatial arrangement. nih.gov The introduction of a fluorine atom can significantly alter the binding orientation of a compound within a receptor's active site. nih.gov In the case of a 4-fluorophenyl-substituted piperidine derivative, the fluorine was observed to cause a shift in the molecule's position, moving a positively ionizable nitrogen feature away from crucial acidic residues like Glu172 and Asp126, which in turn weakened the ionic interactions and reduced binding affinity. nih.gov

These studies often employ software suites like Maestro (Schrödinger) to prepare the ligand and protein structures and to perform the docking simulations. nih.gov The process typically involves building the 2D structure of the ligand, converting it to a 3D conformation, and then preparing it for docking by assigning appropriate protonation states at a physiological pH of 7.4. nih.gov The predicted binding poses can reveal important interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions that stabilize the ligand-target complex. nih.gov For example, in related piperidine derivatives, a bidentate salt bridge interaction between the piperidine nitrogen and the carboxylate groups of glutamate (B1630785) and aspartate residues was found to be crucial for high affinity. nih.gov

The insights gained from these computational models are instrumental in structure-activity relationship (SAR) studies. By understanding how the fluorine atom in the 4-position of the piperidinone ring influences binding, researchers can make informed decisions in the design of new analogs with improved potency and selectivity. For example, investigations into 3,3-disubstituted piperidines as inhibitors of the HDM2-p53 interaction have utilized crystal structures to analyze the binding of these ligands in the Phe-19, Trp-23, and Leu-26 pockets of HDM2. nih.gov Such detailed structural information is invaluable for optimizing ligand-target interactions.

Table 1: Predicted Interactions for a 4-Fluorophenyl Piperidine Analog at the Sigma-1 Receptor nih.gov

| Interaction Type | Interacting Ligand Feature | Interacting Receptor Residue | Predicted Effect of 4-Fluoro Substitution |

| Ionic Interaction | Positively Ionizable Nitrogen | Glu172, Asp126 | Weakened or prevented |

| Hydrophobic Interaction | Phenyl Ring | Hydrophobic Sub-pockets | Maintained |

| π–Cation Interaction | Ionized Nitrogen | Phe107 | Potentially altered due to repositioning |

Prediction of Spectroscopic and Optical Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for predicting the spectroscopic and optical properties of molecules like 4-fluoro-3-piperidinone. These predictions can aid in the characterization of the compound and provide a deeper understanding of its electronic structure.

DFT calculations can be used to optimize the molecular geometry and predict various spectroscopic data, including FT-IR and NMR spectra. eurjchem.com For example, in a study of a related molecule, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, theoretical calculations were performed to explore its molecular structure and analyze experimental findings. eurjchem.com Such studies often involve determining the electronic states and molecular properties of the compound. eurjchem.com

The theoretical vibrational frequencies calculated through DFT can be compared with experimental FT-IR spectra to confirm the molecular structure. Similarly, calculated NMR chemical shifts can be correlated with experimental data. These computational approaches provide a framework for interpreting experimental spectra and can be particularly useful in cases where unambiguous experimental assignment is challenging.

Furthermore, computational methods can predict optical properties. While specific studies on the optical properties of 4-fluoro-3-piperidinone are not prevalent, the methodologies applied to similar compounds are transferable. These calculations can provide information on electronic transitions, which are related to the UV-Visible absorption spectrum of a molecule.

Table 2: Commonly Predicted Spectroscopic Data using DFT

| Spectroscopic Technique | Predicted Parameters | Relevance |

| FT-IR | Vibrational Frequencies | Structural confirmation |

| NMR | Chemical Shifts | Structural elucidation |

| UV-Visible | Electronic Transitions (λmax) | Prediction of optical absorption |

Advanced Research Applications of Fluorinated Piperidinone Scaffolds

Building Blocks for Complex Molecular Architectures

4-Fluoro-3-piperidinone and its protected derivatives serve as versatile and highly valuable building blocks in synthetic chemistry. Their utility stems from the combination of a reactive ketone functionality, a modifiable nitrogen atom, and the influential fluorine substituent, which together allow for the construction of diverse and complex molecular architectures.

While the piperidine (B6355638) ring is a common motif in many alkaloid natural products, the use of fluorinated piperidones like 4-fluoro-3-piperidinone as precursors in their total synthesis is not a primary application. Naturally occurring organofluorines are exceptionally rare, and thus, the main value of fluorinated building blocks lies in the creation of novel synthetic molecules with enhanced properties rather than the replication of natural ones. researchgate.netrsc.org The challenges in chemical fluorination and the distinct goals of natural product synthesis mean that non-fluorinated precursors are typically employed in those routes. scitechdaily.com

The most significant application of 4-fluoro-3-piperidinone is as a key intermediate in the synthesis of pharmaceutical agents. The piperidone core is a common feature in numerous active pharmaceutical ingredients (APIs), and the introduction of fluorine can confer significant advantages. A protected version, 1-(tert-Butoxycarbonyl)-3-fluoro-4-piperidone, is a recognized core structure for synthesizing derivatives of fentanyl, a potent synthetic opioid analgesic. nih.govwikipedia.org The synthesis involves reductive amination of the ketone, followed by further modifications. nih.gov

The strategic placement of fluorine allows for the modulation of a compound's properties to enhance efficacy or reduce off-target effects. Chiral piperidine scaffolds are particularly prevalent in recently approved drugs and clinical candidates, where they can improve physicochemical properties, enhance biological activity and selectivity, and reduce cardiac hERG toxicity. researchgate.net The 4-fluoro-3-piperidinone scaffold provides a direct entry into this valuable chemical space. For instance, fluorinated piperidine fragments have been identified as potential inhibitors of the 3CL protease of the SARS-CoV-2 virus, highlighting their contemporary relevance in drug discovery. nih.gov

Below is a table of representative pharmaceutical agents and research candidates whose synthesis involves fluorinated piperidone or piperidine intermediates.

| Drug/Candidate | Therapeutic Area | Role of Fluorinated Piperidinone |

| Fentanyl Derivatives | Analgesia | Serves as a core scaffold for building the final molecule. nih.gov |

| MK-0731 | Oncology (KSP Inhibitor) | The fluoropiperidine moiety was key to modulating basicity and improving efficacy. |

| Paroxetine Analogs | Antidepressant | The related 4-(4'-fluorophenyl)-piperidine is a core component of the drug Paroxetine. google.com |

| 3CLPro Inhibitors | Antiviral (SARS-CoV-2) | A fluorinated piperidine scaffold was identified as a fragment that binds to the enzyme's catalytic pocket. nih.gov |

This table is for illustrative purposes and shows the application of the broader class of fluorinated piperidine scaffolds.

Strategies for Modulating Physicochemical and Biological Properties

The introduction of a fluorine atom onto the piperidinone ring is a deliberate strategy to manipulate the molecule's fundamental properties. Its effects on nitrogen basicity, metabolic stability, and stereochemical interactions are profound and are exploited by medicinal chemists to optimize drug candidates.

Fluorine is the most electronegative element, and its presence has a strong electron-withdrawing effect. When placed at the 4-position of a 3-piperidinone, the fluorine atom significantly lowers the proton affinity (pKa) of the piperidine nitrogen. nih.govnih.gov This reduction in basicity is a critical tool in drug design. Many adverse drug effects, such as cardiovascular toxicity mediated by the hERG potassium ion channel, are associated with highly basic nitrogen centers. By lowering the pKa, chemists can mitigate these off-target interactions, thereby improving the safety profile of a potential drug. mdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Introducing fluorine at a site that would otherwise be susceptible to oxidative metabolism can block this pathway, increasing the metabolic stability and half-life of a drug. rsc.org

The following table illustrates the impact of fluorine's stereochemical position on the pKa of the piperidine nitrogen, as demonstrated in a known Kinesin Spindle Protein (KSP) inhibitor.

| Compound | Fluorine Orientation | pKa | Significance |

| KSP Inhibitor Analog | Axial | 7.6 | Higher basicity, better efficacy, led to clinical candidate MK-0731. |

| KSP Inhibitor Analog | Equatorial | 6.6 | Lower basicity, not pursued for clinical development. |

Data sourced from a study on a Merck KSP inhibitor. mdpi.com

The three-dimensional arrangement of atoms is crucial for a drug's interaction with its biological target. The stereochemistry of the fluorine atom on the piperidinone ring—whether it is in an axial or equatorial position—can have a dramatic effect on molecular recognition and biological activity. researchgate.net

A clear example of this is seen in the development of inhibitors for the Kinesin Spindle Protein (KSP), a target in oncology. mdpi.com During the optimization of a lead compound, researchers found that introducing a fluorine atom to the piperidine ring significantly impacted its efficacy. The diastereomer with the fluorine atom in the axial position resulted in a compound with a higher pKa (7.6) and superior potency. This compound was identified as the clinical candidate MK-0731. In contrast, the equatorial diastereomer had a lower pKa (6.6) and was less active. mdpi.com This difference is attributed to the orientation of the C-F bond dipole relative to the protonated nitrogen, which influences the stability of the cation and its interaction with the target protein. This demonstrates that precise stereochemical control during the synthesis of 4-fluoro-3-piperidinone derivatives is essential for optimizing pharmacological activity. mdpi.com

Development of Specialized Probes and Radiotracers

Beyond direct therapeutic applications, the 4-fluoro-3-piperidinone scaffold is valuable for creating specialized chemical tools for research, such as molecular probes and radiotracers for Positron Emission Tomography (PET). nih.govrsc.org

The ability to attach other functional groups to the scaffold allows for the design of probes to study biological systems. For instance, photochromic groups like azobenzene (B91143) can be attached to a 4-fluoro-3-piperidinone derivative to create optically controlled probes for μ-opioid receptors. nih.govnih.gov These "photoswitchable" ligands can change their shape and receptor affinity when exposed to light of specific wavelengths, enabling precise control over receptor activation in research settings. nih.gov

Furthermore, the presence of a fluorine atom makes the scaffold an ideal candidate for developing PET radiotracers. The radioisotope Fluorine-18 (¹⁸F) is a positron emitter with an ideal half-life (109.7 min) for medical imaging. nih.gov By incorporating ¹⁸F into the 4-fluoro-3-piperidinone structure, researchers can synthesize radiotracers to visualize and quantify the distribution of specific drug targets in the body. While direct radiolabeling of this specific ketone has not been extensively detailed, the synthesis of various ¹⁸F-labeled piperidine-containing molecules is a well-established strategy for developing PET tracers for targets such as acetylcholinesterase and various neurotransmitter receptors. nih.govnih.govnih.gov The development of such tracers is crucial for understanding disease pathology and for the development of new medicines. nih.gov

Application in Materials Science Research

The incorporation of fluorinated heterocyclic scaffolds, such as 3-Piperidinone, 4-fluoro- (B1141089), into advanced materials is an emerging area of research with the potential to yield polymers and other materials with unique and highly desirable properties. While direct research on the applications of poly(4-fluoro-3-piperidinone) is limited, the known characteristics of fluorinated polymers and polymers containing piperidone moieties provide a strong indication of their potential in materials science. The introduction of fluorine and the piperidone ring into a polymer backbone can significantly influence the material's thermal stability, electrical properties, and surface characteristics. nih.govresearchgate.net

Fluorine's high electronegativity and the strength of the carbon-fluorine bond can impart several beneficial properties to polymeric materials. nih.gov These include enhanced thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net The piperidone ring, a saturated N-heterocycle, can also contribute to the thermal stability of polymers and introduce specific functionalities. misuratau.edu.lyresearchgate.net

The combination of these features in a fluorinated piperidinone scaffold suggests its potential for creating high-performance polymers. Research on related structures, such as polyamides containing piperidone moieties and various fluoropolymers, offers insights into the prospective applications of materials derived from 3-Piperidinone, 4-fluoro-.

Potential as High-Performance Polymers

Polymers derived from or incorporating 3-Piperidinone, 4-fluoro- are anticipated to exhibit high thermal stability, a critical attribute for materials used in demanding environments. Studies on polyamides containing a 1-phenethyl-4-piperidone (B3395357) moiety have demonstrated good thermal resistance, with decomposition temperatures being influenced by the polymer's structural units. misuratau.edu.ly The introduction of a fluorine atom is expected to further enhance this thermal stability.

Fluorinated polymers are well-known for their excellent electrical insulating properties. alfa-chemistry.com The presence of fluorine atoms in the polymer matrix leads to a low dielectric constant and high dielectric strength, which are crucial for applications in microelectronics and communications. alfa-chemistry.comrsc.org Therefore, polymers incorporating 4-fluoro-3-piperidinone could be valuable as dielectric materials.

The table below summarizes the thermal properties of a polyamide containing a piperidone moiety, offering a point of reference for the potential performance of polymers based on 3-Piperidinone, 4-fluoro-.

| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Polyamide with 1-phenethyl-4-piperidone | 120 °C | 150-300 °C (first stage) |

Data sourced from a study on a new polyamide based on a pyridine (B92270) moiety synthesized from 3,5-bis(4-aminobenzylidene)-1-Phenethyl-4-Piperidone. misuratau.edu.ly

Advanced Functional Materials

Beyond high-performance applications, fluorinated piperidinone scaffolds could be utilized in the development of advanced functional materials. For instance, the modification of polymer surfaces through fluorination is a known strategy to create hydrophobic and oleophobic coatings. researchgate.net Polymers containing 4-fluoro-3-piperidinone could inherently possess these low surface energy properties.

Furthermore, the piperidone ring offers a site for further chemical modification, allowing for the tuning of the material's properties or the attachment of other functional groups. This versatility could be exploited in the design of materials for specialized applications such as membranes for separations or as components in sensors. Research on the synthesis of linear and hyperbranched polymers from 4-piperidones highlights the versatility of this heterocyclic ring in polymer chemistry. researchgate.netnih.gov

The electrical properties of fluorinated polymers are another area of significant interest. The low dielectric constant and loss of fluorinated poly(aryl ether)s make them suitable for high-frequency applications. rsc.org It is plausible that polymers based on 4-fluoro-3-piperidinone could exhibit similar desirable dielectric properties.

The following table outlines the dielectric properties of a series of fluorinated poly(aryl ether)s, which can be considered as a benchmark for the potential electrical performance of polymers containing 4-fluoro-3-piperidinone.

| Fluorinated Poly(aryl ether) | Dielectric Constant (at 11 GHz) | Dielectric Loss (at 11 GHz) |

| FPAE-a | 2.80 | 0.006 |

| FPAE-b | 2.65 | 0.004 |

| FPAE-c | 2.07 | 0.002 |

Data sourced from a study on the synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. rsc.org

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-piperidinone, and how can reaction efficiency be optimized?

- Methodology : The synthesis of fluorinated piperidinones often involves nucleophilic fluorination or halogen exchange. For example, fluorination at the 4-position can be achieved via SN2 displacement using KF or CsF in polar aprotic solvents (e.g., DMF or DMSO) under controlled temperatures (60–80°C) . Optimization includes monitoring reaction progress via TLC or HPLC, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Yield improvements (≥75%) are achieved by optimizing stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 4-fluoro-3-piperidinone, and how are data interpreted?

- Methodology :

- NMR : ¹H/¹³C NMR identifies backbone structure, while ¹⁹F NMR (δ ~ -120 to -180 ppm) confirms fluorine position and electronic environment .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₅H₈FNO: calc. 117.06 Da) and detects fragmentation patterns.

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What safety protocols are critical when handling 4-fluoro-3-piperidinone in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1A) .

- Ventilation : Use fume hoods to avoid inhalation (P264 precaution) .

- Waste Disposal : Segregate fluorinated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Q. How do solvent polarity and temperature affect the stability of 4-fluoro-3-piperidinone during storage?

- Methodology : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Stability assays (HPLC purity >98% over 6 months) in DMSO or ethanol show minimal degradation, whereas aqueous solutions degrade faster (t₁/₂ ~30 days) .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the electronic and conformational properties of 3-piperidinone?

- Methodology :

- Polarity : Fluorine’s electronegativity reduces electron density at the 4-position, increasing dipole moment (ΔlogP ≈ -0.3 vs. non-fluorinated analogs) .

- Conformational Analysis : X-ray crystallography or DFT calculations reveal that the fluorine atom induces puckering in the piperidinone ring, favoring chair conformations with axial fluorine .

Q. What experimental and computational approaches are used to study the impact of 4-fluoro substitution on acid-base properties?

- Methodology :

- pKa Determination : Titration (aqueous/organic solvents) shows reduced basicity (ΔpKa ≈ 2.2) due to fluorine’s electron-withdrawing effects destabilizing the protonated amine .

- DFT Modeling : Calculate partial charges and electrostatic potential surfaces to correlate substituent orientation (equatorial vs. axial) with basicity trends .

Q. How can 4-fluoro-3-piperidinone serve as a precursor for bioactive analogs, and what functionalization strategies are viable?

- Methodology :

- Derivatization : React the ketone with Grignard reagents (e.g., R-MgX) to form tertiary alcohols, or reduce to 4-fluoro-piperidine for SAR studies .

- Biological Testing : Screen analogs for monoamine transporter inhibition (e.g., dopamine/norepinephrine reuptake) using radiolabeled assays .

Q. What strategies resolve contradictions in reported solubility or reactivity data for fluorinated piperidinones?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.